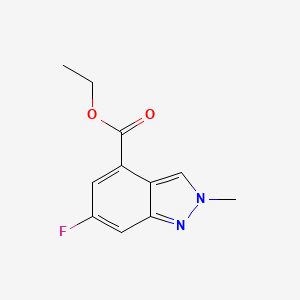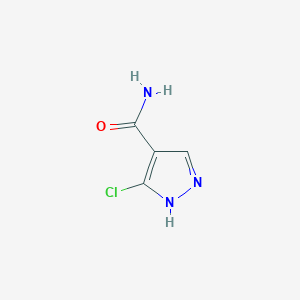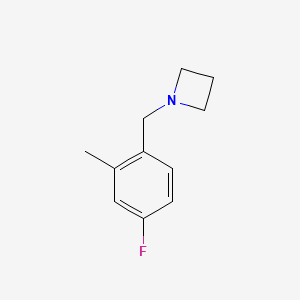
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 4th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the indazole core. The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to obtain the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 6-fluoro-2-methylindazole-4-carboxylic acid.
Reduction: Formation of 6-fluoro-2-methyl-2H-indazole-4-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets and potential as a lead compound in drug discovery.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-chloro-2-methyl-2H-indazole-4-carboxylate
- Ethyl 6-bromo-2-methyl-2H-indazole-4-carboxylate
- Ethyl 6-iodo-2-methyl-2H-indazole-4-carboxylate
Uniqueness
Ethyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties. Fluorine enhances the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and iodo analogs .
Propiedades
Fórmula molecular |
C11H11FN2O2 |
|---|---|
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
ethyl 6-fluoro-2-methylindazole-4-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-3-16-11(15)8-4-7(12)5-10-9(8)6-14(2)13-10/h4-6H,3H2,1-2H3 |
Clave InChI |
GKKIEDLSQWPJRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC2=NN(C=C12)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)



![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)



![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)




![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
